molecular formula C9H18N2O2 B014835 1-Boc-piperazine CAS No. 57260-71-6

1-Boc-piperazine

Cat. No.: B014835
CAS No.: 57260-71-6
M. Wt: 186.25 g/mol
InChI Key: CWXPZXBSDSIRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl piperazine-1-carboxylate can be synthesized through the N-Boc protection of piperazine. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding tert-butyl piperazine-1-carboxylate in high purity .

Industrial Production Methods

Industrial production of tert-butyl piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Scientific Research Applications

Chemical Synthesis Applications

1-Boc-piperazine serves as a crucial intermediate in synthesizing various biologically active compounds. Its versatility is evident in several key applications:

Synthesis of Piperazinyl Amides

This compound is integral to synthesizing piperazinyl amides, which are known for their biological activity. For instance, it has been used to synthesize amides of 18β-glycyrrhetinic acid through an amidation reaction that eliminates the need for solvents, thereby enhancing efficiency. This method yielded compound 8, an important intermediate in further synthetic processes .

Dual Receptor Affinities

Another significant application is in the synthesis of compounds with dual affinities for D2 and 5-HT1A receptors. In one study, researchers synthesized 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones using this compound. This involved coupling it with aryl halides followed by reductive amination with biaryl aldehydes, resulting in compounds with promising pharmacological properties for treating psychiatric disorders .

Case Study 1: Piperazinyl Amides

In a recent study, researchers synthesized a series of piperazinyl amides derived from 18β-glycyrrhetinic acid using this compound as a key intermediate. The process involved direct amidation without solvents, significantly increasing the efficiency of the reaction and yielding high-purity products .

Case Study 2: D2 and 5-HT1A Receptor Binding

A study focused on developing new ligands for dual D2 and 5-HT1A receptor binding utilized this compound to create a library of derivatives. These compounds were evaluated for their pharmacological activity, demonstrating that structural modifications around the piperazine ring could enhance receptor affinity and selectivity .

Additional Applications

This compound is also used in:

  • The preparation of (m-phenoxy)phenyl substituted piperazine derivatives.
  • The termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization.
  • The synthesis of indazole derivatives that act as DNA gyrase inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl piperazine-1-carboxylate involves its role as a protecting group. By temporarily masking the reactive sites on piperazine, it allows for selective reactions to occur at other positions on the molecule. This enables the synthesis of complex molecules with high precision . The molecular targets and pathways involved depend on the specific application and the nature of the bioactive compounds being synthesized .

Biological Activity

1-Boc-piperazine (N-Boc-piperazine) is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various biologically active molecules. This article explores the biological activity of this compound, focusing on its applications, synthesis methods, and relevant research findings.

General Overview

This compound is a piperazine derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances its stability and reactivity in various chemical reactions. The compound is crucial in synthesizing piperazinyl amides and derivatives that exhibit significant pharmacological properties, particularly in targeting neurotransmitter receptors.

Synthesis Methods

The traditional synthesis of this compound involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. However, recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which includes chlorination, Boc protection, and cyclization. This method has demonstrated yields exceeding 93.5%, improved purity, and reduced environmental impact, making it suitable for industrial applications .

Table 1: Comparison of Synthesis Methods for this compound

MethodYield (%)PurityEnvironmental Impact
Traditional (Di-tert-butyl carbonate)LowModerateHigh
Advanced (Diethylamine route)>93.5HighLow

1. Synthesis of Piperazinyl Amides

This compound is integral in synthesizing piperazinyl amides, particularly those derived from bioactive compounds such as 18β-glycyrrhetinic acid. In a study, amidation reactions involving this compound yielded high-efficiency results without the need for solvents, demonstrating its utility in producing compounds with significant biological activity .

Case Study: Amidation Reaction

  • Reactants : this compound and 3-acetyl-18β-glycyrrhetinic acid
  • Conditions : Heated at 130°C
  • Yield : Virtually quantitative yield of the target compound

2. Dual Receptor Affinities

Research has highlighted the role of this compound in synthesizing compounds with dual affinities for D2 and 5-HT1A receptors. For instance, derivatives synthesized from this compound have shown promising pharmacological profiles suitable for treating psychiatric disorders . The coupling reactions between aryl halides and this compound facilitate the development of novel therapeutic agents.

Table 2: Biological Activity of Selected Derivatives

Compound IDD2 Receptor EC50 (nmol/L)5-HT1A Receptor EC50 (nmol/L)Activity Type
Compound 7b0.92.3Agonist
Compound 34c3.31.4Agonist

Structure-Activity Relationship Studies

The versatility of this compound extends to structure-activity relationship (SAR) studies aimed at optimizing receptor binding affinities. By modifying substituents on the piperazine ring, researchers can assess how these changes affect interactions with D2 and 5-HT1A receptors. Such studies are crucial for developing more effective drugs with fewer side effects .

Q & A

Basic Research Questions

Q. How is 1-Boc-piperazine employed in amine protection strategies during multi-step synthesis?

this compound is widely used to protect secondary amines via amidation or coupling reactions. For example, in the synthesis of MDM2 inhibitors, it was coupled with carboxylic acids using HATU and triethylamine (Et₃N) in dichloromethane (DCM), achieving yields of 57–95% . Key considerations include:

  • Reagent ratios : A 1:1.5 molar ratio of substrate to this compound often suffices, but excess reagent (2.5 equivalents) may be required for complete conversion in sterically hindered systems .
  • Solvent selection : Acetonitrile at reflux temperature was optimal for aminolysis reactions, minimizing side products .

Q. What analytical challenges arise when characterizing this compound derivatives, and how are they resolved?

Double peaks in ¹H/¹³C NMR spectra are common due to hindered rotation around the N4-C9 bond in derivatives like 57RS. Conformational analysis (e.g., via computational modeling or variable-temperature NMR) can identify low-energy conformers (e.g., anti-parallel vs. parallel orientations of substituents) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of N-Boc deprotection in piperazine derivatives?

Deprotection of the Boc group is typically achieved using HCl (5 N aqueous) or trifluoroacetic acid (TFA). For acid-sensitive substrates, HCl in dioxane at room temperature preserves the integrity of adjacent functional groups (e.g., esters or amides) . Comparative studies show:

  • Efficiency : TFA in DCM achieves rapid deprotection (<2 hours) but may degrade acid-labile moieties.
  • Byproduct mitigation : Controlled stoichiometry (1:1 HCl-to-substrate ratio) minimizes over-acidification .

Q. What strategies optimize the synthesis of hindered piperazinyl amides using this compound?

Steric hindrance in bulky substrates (e.g., 18β-glycyrrhetinic acid derivatives) requires:

  • Activating agents : EDCl/HOBt outperforms DCC in minimizing racemization during amidation .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance solubility of hydrophobic intermediates .
  • Reaction monitoring : TLC or LC-MS detects unconverted intermediates, enabling real-time adjustments .

Q. How can conformational dynamics of this compound derivatives impact biological activity?

Conformational isomers (e.g., axial vs. equatorial Boc group orientations) may alter binding affinity to targets like MDM2. Techniques to address this include:

  • Crystallography : Resolving solid-state structures of intermediates (e.g., piperazinyl amides) .
  • Molecular dynamics simulations : Predicting dominant conformers in solution .

Q. What catalytic systems are effective for N-arylation of this compound with aryl halides?

Buchwald–Hartwig amination protocols using Pd(OAc)₂/CyJohnPhos/NaOtBu enable coupling with aryl triflates. Key parameters:

  • Ligand selection : Bulky phosphine ligands (e.g., CyJohnPhos) suppress β-hydride elimination .
  • Temperature : Microwave-assisted heating (170–180°C) reduces reaction times (<1 hour) .

Q. Troubleshooting Common Experimental Issues

Q. Why do Boc-protected intermediates exhibit poor solubility, and how is this resolved?

Low solubility in non-polar solvents (e.g., DCM) often arises from crystallinity of the Boc group. Solutions include:

  • Co-solvent systems : DCM/THF (3:1) improves dissolution without compromising reactivity .
  • Sonication : Brief sonication (10–15 minutes) disrupts crystalline aggregates .

Q. How are byproducts minimized in piperazinyl amide synthesis?

Common byproducts (e.g., acetylated derivatives) form via esterification of free hydroxyl groups. Mitigation strategies:

  • Protecting groups : Temporary silylation (e.g., TBSCl) of hydroxyl moieties before amidation .
  • Temperature control : Maintaining reflux temperatures <100°C prevents unwanted acetylation .

Properties

IUPAC Name

tert-butyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXPZXBSDSIRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Record name 1-boc-piperazine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205884
Record name N-t-Butoxycarbonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57260-71-6
Record name N-BOC-Piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57260-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl piperazine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-t-Butoxycarbonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYL PIPERAZINE-1-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBC2X3S28C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Part B: To a solution of the bromophenyl ether of Part A (10.0 g, 41.1 mmol) in toluene (80 mL) was added 1-tert-butylcarbonylpiperazine (Lancaster, 9.2 g, 49.4 mmol) and sodium tert-butoxide (Fluka, 5.5 g, 57.5 mmol). The reaction stirred at ambient temperature for twenty minutes. BINAP (Aldrich, 0.8 g, 1.2 mmol) and tris(dibenzylideacetone)dipalladium (0) (Aldrich, 0.4 g, 0.4 mmol) were then added and the reaction was stirred at 80° C. until the bromide was exhausted. Work up comprised cooling the mixture to ambient temperature, filtering through a Celite® pad, and concentrating the filtrate. The resulting residue was purified on silica gel (ethyl acetate/hexanes) to afford the BOC-piperazine as a black oil (6.4 g, 44% yield). 1H NMR showed the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylideacetone)dipalladium (0)
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid(piperidin-4-ylmethyl)amide (28.6 g, 104 mmol), 4-(3-chloropropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester (33.9 g, 104 mmol), sodium iodide (7.8 g, 52 mmol), and triethylamine (29 mL, 209 mmol) in N,N-dimethylformamide (70 mL) was stirred at 90° C. for 4 hours. The cooled reaction mixture was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with water (three times) and brine, dried (Na2SO4) and the solvents evaporated in vacuo. The crude product was purified by silica gel chromatography (5% methanol-dichloromethane) and crystallization from ethyl acetate-hexane to give 4-[3-(4-{[2,3-dihydrobenzo[1,4]dioxin-5-carbonyl)amino]-methyl}piperidin-1-yl)propane-1-sulfonyl]piperazine-1-carboxylic acid tert-butyl ester (37.5 g, 64%); m.p. 130-132° C. Analysis for C27H43N4O7 S: Calcd.: C, 57.12; H, 7.63; N, 9.87. Found: C, 57.01; H, 7.40; N, 9.94.
Name
2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid(piperidin-4-ylmethyl)amide
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred solution of the 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid (pyridin-4-ylmethyl)amide (1.30 g, 4.8 mmol) and 4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester (prepared from the corresponding chloro compound by treatment with sodium iodide in actone) (2.12 g, 5.1 mmol) in acetonitrile (25 mL) was heated under reflux for 8 hours. The mixture was concentrated in vacuo and the residue was triturated with ethyl acetate. Filtration gave the crude pyridinium iodide which was dissolved in methanol (25 mL) and water (5 mL), and hydrogenated over platinum(IV) oxide (450 mg) at atmospheric pressure for 16 hours. The mixture was filtered through Celite® and the filtrate was partitioned between dichloromethane and aqueous ammonium hydroxide. The dichloromethane was dried (Na2SO4) and evaporated in vacuo. Purification of the residue by silica gel chromatography gave 4-[3-(4-{[2,3-dihydrobenzo[1,4]dioxin-5-carbonyl)amino]methyl}pyridin-1-yl)propane-1-sulfonyl]piperazine-1-carboxylic acid tert-butyl ester (1.05 g, 39%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
450 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 5-[((2S)oxiran-2-yl)methoxy]-2-methylbenzothiazole, a compound of formula (3) (6.2 g, 28 mmol), and tert-butyl 1-piperazinecarboxylate, a compound of formula (4) (5.7 g, 31 mmol), in methylene chloride (200 ml), was added ytterbium (111) trifluoromethanesulfonate (1.73 g, 28 mmol). The resulting solution was allowed to stir at room temperature overnight. The solvent was evaporated (in vacuo), to yield a semi-solid, which was chromatographed on silica gel, eluting with 5% methanol/methylene chloride, to yield (2S)-1-(2-methylbenzothiazol-5-yloxy)butan-2-ol, tert butyl piperazinecarboxylate as a clear oil (9.5 g, 23 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 4 )
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.